2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
Description
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is a ketone-derived compound featuring a piperazine ring substituted with a methyl group at position 2 and a 2,2-dimethylbutan-1-one moiety. Its molecular weight is approximately 211.3 g/mol (calculated). The steric hindrance from the 2,2-dimethyl group on the butanone backbone likely enhances metabolic stability by shielding the ketone from enzymatic reduction .
Properties
IUPAC Name |
2,2-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-5-11(3,4)10(14)13-7-6-12-8-9(13)2/h9,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPVSPVPVLWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 2-Methylpiperazine
A primary route involves reacting 2-methylpiperazine with a halogenated ketone precursor. For example, 1-bromo-2,2-dimethylbutan-1-one serves as an electrophilic partner in SN2 displacement:
Key considerations:
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Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
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Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to ~65% by facilitating interphase reactant contact.
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Temperature : Reactions typically proceed at 60–80°C to balance kinetics and byproduct formation.
Table 1: Alkylation Conditions and Outcomes
| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1-Bromo-2,2-dimethylbutan-1-one | DMF | TBAB | 65 | 92 |
| 1-Chloro-2,2-dimethylbutan-1-one | Acetonitrile | None | 48 | 85 |
Transesterification-Inspired Synthesis
Adapting methodologies from cyclic ketone synthesis, a two-step transesterification-cyclization approach offers an alternative pathway:
Step 1: Esterification of Hydroxyketone
3-Hydroxy-2,2-dimethylbutan-1-one reacts with dimethyl carbonate under basic conditions to form a methyl carbonate intermediate:
Step 2: Cyclization with 2-Methylpiperazine
Heating the intermediate with 2-methylpiperazine induces nucleophilic attack, forming the target compound:
Table 2: Transesterification Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–160°C | +25% efficiency |
| Catalyst Loading | 3–6% NaOMe | Prevents hydrolysis |
| Reaction Time | 4–6 hours | Maximizes conversion |
Purification and Crystallization Strategies
Post-synthesis purification leverages differential solubility:
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Neutralization : Residual base is quenched with HCl to pH 7, precipitating inorganic salts.
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Solvent Extraction : Target compound partitions into aliphatic ethers (e.g., diethyl ether), leaving polar impurities in aqueous phase.
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Recrystallization : Methanol/water mixtures (3:1 v/v) yield crystals with ≥99% purity after activated carbon treatment.
Comparative Analysis of Synthetic Routes
Yield and Scalability
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Alkylation : Higher scalability but moderate yields (48–65%).
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Transesterification : Better yields (70–75% after optimization) but requires high-temperature equipment.
Emerging Catalytic Approaches
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
3,3-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
- Key Differences: The methyl groups are positioned at the 3,3-positions of the butanone instead of 2,2. This alters steric effects and electronic distribution.
- Implications : Reduced steric hindrance at the ketone group may increase reactivity compared to the target compound. The isomer’s physicochemical properties (e.g., solubility, melting point) would differ due to altered molecular symmetry .
2-Methyl AP-237 (1-(4-Cinnamyl-2-methylpiperazin-1-yl)butan-1-one)
- Key Differences: Features a cinnamyl (3-phenylallyl) group on the piperazine ring instead of the 2,2-dimethylbutanone.
- Classified as a controlled substance due to psychoactive properties and lack of therapeutic recognition . Higher molecular weight (298.4 g/mol) compared to the target compound (211.3 g/mol) .
para-Hydroxy 2-Methyl AP-237 Hydrochloride
- Key Differences : A hydroxyl group is added at the para position of the cinnamyl phenyl ring, and it exists as a hydrochloride salt.
- Implications :
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one
- Key Differences : Replaces the 2-methylpiperazine with morpholine and adds a second piperazine ring.
- Dual heterocycles may lead to unique pharmacokinetic profiles, such as prolonged half-life or altered receptor specificity . Molecular weight: 241.33 g/mol .
2-Ethyl-1-(piperazin-1-yl)butan-1-one Hydrochloride
- Key Differences: A single ethyl group replaces the 2,2-dimethyl groups on the butanone.
- The ethyl group offers intermediate bulk, balancing flexibility and stability .
Structural and Functional Data Table
Biological Activity
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a butanone backbone with a dimethyl group and a 2-methylpiperazine moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one exhibits various biological activities, particularly in the areas of neuropharmacology and potential anti-cancer effects. The following sections detail these activities.
Neuropharmacological Effects
Studies have shown that compounds with similar structures often interact with neurotransmitter systems. For instance, the presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors.
Key Findings:
- Serotonin Receptor Modulation: Compounds with piperazine moieties have been reported to act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
- Dopaminergic Activity: Research indicates potential dopaminergic activity, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia.
Anticancer Activity
The anticancer potential of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one has been explored through various in vitro studies.
In Vitro Studies:
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
Results Summary:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF7 | 15.3 | Cell cycle arrest at G0/G1 phase |
| A549 | 10.7 | Inhibition of proliferation |
These results suggest that 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle modulation.
The precise mechanism by which 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one exerts its biological effects remains to be fully elucidated. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:
- Receptor Interaction: The piperazine ring may facilitate binding to various receptors involved in neurotransmission and cell signaling.
- Enzyme Inhibition: Similar compounds have demonstrated inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression.
- DNA Interaction: Some studies suggest that compounds with similar structures can intercalate DNA, leading to disruption of replication and transcription processes.
Case Studies
Several case studies highlight the biological activity of related compounds within the same chemical class:
Case Study 1: Neuroprotective Effects
A study demonstrated that a structurally similar compound showed significant neuroprotective effects in animal models of neurodegeneration. The compound reduced oxidative stress markers and improved cognitive function.
Case Study 2: Antitumor Efficacy
Another investigation revealed that derivatives of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one exhibited enhanced antitumor efficacy compared to standard chemotherapeutics in xenograft models.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires strict control of reaction temperature (typically 50–80°C), solvent selection (e.g., THF or DMF for polar intermediates), and reaction time (monitored via TLC/HPLC). Multi-step protocols often involve nucleophilic substitution and coupling reactions, with purification via column chromatography or recrystallization. Impurity profiles should be analyzed using HPLC-MS to identify byproducts .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography or computational modeling (DFT) can resolve stereochemical ambiguities. Purity is validated via HPLC with UV/ELSD detection .
Q. What structural features of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one influence its chemical reactivity?
- Methodological Answer: The piperazine ring enables hydrogen bonding and protonation-dependent solubility. The ketone group participates in nucleophilic additions, and steric hindrance from the 2,2-dimethyl moiety affects regioselectivity in substitution reactions. Computational electrostatic potential maps predict reactive sites for derivatization .
Q. How can researchers mitigate common synthetic impurities in 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one?
- Methodological Answer: Byproducts often arise from incomplete ring closure or residual solvents. Strategies include:
- Using anhydrous conditions to prevent hydrolysis of intermediates.
- Employing scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents.
- Optimizing stoichiometry via Design of Experiments (DoE) to minimize side reactions .
Advanced Research Questions
Q. How can computational methods predict the interaction of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-protein binding using crystal structures or homology models. Molecular dynamics simulations (GROMACS) assess stability of interactions over time. Free energy perturbation (FEP) calculations quantify binding affinity changes for analogs .
Q. How should researchers resolve contradictions in biological activity data across experimental setups?
- Methodological Answer: Discrepancies may stem from assay conditions (e.g., pH, temperature) or compound stability. Steps include:
- Validating compound integrity post-assay via LC-MS.
- Standardizing cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Replicating studies under inert atmospheres to prevent oxidative degradation .
Q. What strategies enhance the selectivity of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one derivatives for specific biological targets?
- Methodological Answer: Structure-activity relationship (SAR) studies guide modifications:
- Introducing electron-withdrawing groups (e.g., -CF₃) to the piperazine ring to modulate basicity.
- Replacing the ketone with a bioisostere (e.g., amide) to alter metabolic stability.
- Using fragment-based screening to identify auxiliary binding motifs .
Q. What protocols ensure the stability of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one during long-term storage?
- Methodological Answer: Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Optimal storage involves:
- Lyophilization under argon to prevent oxidation.
- Storage at -20°C in amber vials with desiccants (silica gel).
- Periodic NMR/HPLC checks for decomposition (e.g., ketone reduction or piperazine ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
